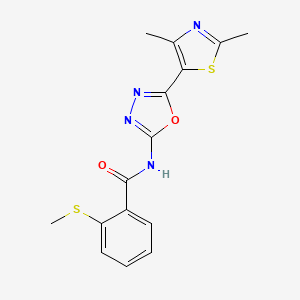

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazole ring, an oxadiazole ring, and a benzamide moiety, making it a subject of interest in medicinal chemistry and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and oxadiazole intermediates, followed by their coupling to form the final product. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Des Réactions Chimiques

Hydrolysis of the Amide Bond

The benzamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Heating with HCl (6 M) cleaves the amide bond, yielding 2-(methylthio)benzoic acid and 5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-amine .

-

Basic Hydrolysis : NaOH (2 M) in ethanol/water at 80°C produces the same products.

Key Data :

-

Hydrolysis rates are pH-dependent, with faster cleavage in acidic media.

Oxidation of the Methylthio Group

The methylthio (–SMe) group is susceptible to oxidation:

-

Mild Oxidation : Hydrogen peroxide (H₂O₂, 30%) in acetic acid converts –SMe to sulfoxide (–SOCH₃) at 25°C .

-

Strong Oxidation : m-Chloroperbenzoic acid (mCPBA) in dichloromethane oxidizes –SMe to sulfone (–SO₂CH₃) .

Reaction Outcomes :

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| H₂O₂ | Sulfoxide derivative | 25°C, 12 h |

| mCPBA | Sulfone derivative | 0°C → RT, 24 h |

The sulfone derivative exhibits increased polarity, confirmed by TLC and HPLC .

Substitution at the Thiazole Ring

The 2,4-dimethylthiazole moiety participates in electrophilic substitution under controlled conditions:

-

Nitration : Fuming HNO₃ at 0°C introduces a nitro group at the 3-position of the thiazole .

-

Halogenation : Bromine (Br₂) in acetic acid yields a 3-bromo derivative .

Characterization :

Nucleophilic Aromatic Substitution

The electron-deficient oxadiazole ring allows nucleophilic attack at specific positions:

-

Amination : Reaction with ammonia (NH₃) in DMF at 120°C substitutes the oxadiazole C-2 hydrogen with an amino group .

Experimental Data :

Photochemical Reactions

UV irradiation (λ = 254 nm) in methanol induces cleavage of the oxadiazole ring, generating:

Mechanism :

Applications De Recherche Scientifique

Medicinal Chemistry

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide is being investigated for its potential therapeutic applications. Its structural complexity allows it to interact with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that similar compounds exhibit significant cytotoxic effects against cancer cell lines. For instance, derivatives of 1,3,4-oxadiazoles have shown promising results in inducing apoptosis in glioblastoma cells through mechanisms such as DNA damage and cell cycle arrest .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1 | LN229 | 12.5 | Apoptosis via caspase activation |

| 2 | A549 | 15.0 | DNA damage response |

Biological Studies

The compound is also utilized in biological studies to elucidate its effects on cellular processes. It has been shown to modulate biochemical pathways involved in cell proliferation and apoptosis.

Industrial Applications

In addition to its medicinal uses, this compound may serve as an intermediate in the synthesis of other complex organic molecules or as a reagent in chemical reactions.

Safety and Toxicity Considerations

While exploring the applications of this compound, safety concerns must also be addressed. Preliminary studies suggest that compounds within this class can exhibit varying degrees of toxicity depending on their structure and concentration. Detailed safety assessments are necessary to evaluate their potential risks in laboratory settings.

Summary of Safety Data

| Property | Value |

|---|---|

| Toxicity | Moderate |

| Flammability | Low |

| Reactivity | Stable under standard conditions |

Mécanisme D'action

The mechanism of action of N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other thiazole and oxadiazole derivatives, such as:

- 2-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazole

- N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide

Uniqueness

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide is unique due to the presence of both thiazole and oxadiazole rings, along with a benzamide moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Activité Biologique

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth exploration of its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features several key structural elements:

- Thiazole Ring : Contributes to the compound's interaction with biological targets.

- Oxadiazole Ring : Known for its role in various pharmacological activities.

- Benzamide Moiety : Enhances the compound's binding affinity to specific receptors.

The molecular formula is C13H14N4OS, indicating the presence of nitrogen and sulfur atoms that may play a role in its biological activity.

This compound exhibits its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cell signaling pathways, which can lead to altered cellular responses.

- Interaction with Receptors : It binds to various receptors, influencing processes such as cell proliferation and apoptosis.

- Disruption of Pathogenic Processes : Studies indicate that it may interfere with bacterial virulence factors, suggesting potential applications in combating infections.

Antimicrobial Activity

Research has demonstrated that this compound possesses significant antimicrobial properties. In vitro studies have shown effectiveness against various pathogens:

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate inhibition |

| Escherichia coli | Moderate inhibition |

| Candida albicans | Significant inhibition |

These findings suggest that the compound could be developed into a therapeutic agent for treating infections caused by these microorganisms.

Anticancer Potential

Preliminary studies indicate that this compound may exhibit anticancer properties. For instance:

- Cell Line Studies : In vitro tests on cancer cell lines (e.g., HT-29 and MDA-MB-231) showed cytotoxicity rates of up to 68.28% and 62.95%, respectively.

Case Studies

- Study on Antimicrobial Effects : A recent study evaluated the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus and E. coli. The results indicated a dose-dependent inhibition of bacterial growth, supporting its potential as an antibacterial agent .

- Anticancer Evaluation : Another study focused on the anticancer efficacy of related compounds in the same class. It was found that structural modifications significantly influenced their cytotoxicity against various cancer cell lines .

Safety and Toxicity

While promising biological activities have been observed, safety assessments are crucial. Initial toxicity studies indicate that the compound has a moderate safety profile; however, further investigation is necessary to fully understand any potential side effects or hazards associated with its use.

Propriétés

IUPAC Name |

N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2S2/c1-8-12(23-9(2)16-8)14-18-19-15(21-14)17-13(20)10-6-4-5-7-11(10)22-3/h4-7H,1-3H3,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUQIYLQWXJTUPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)C3=CC=CC=C3SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.